2-hydrazino-4,5-dihydro-1H-imidazole

Catalog No.
S1545826
CAS No.
51420-32-7
M.F
C3H8N4
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydrazino-4,5-dihydro-1H-imidazole

CAS Number

51420-32-7

Product Name

2-hydrazino-4,5-dihydro-1H-imidazole

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine

Molecular Formula

C3H8N4

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7)

InChI Key

WIPKZLIKOXLWCF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN

Canonical SMILES

C1CN=C(N1)NN

Precursor for Drug Discovery:

-Hydrazino-4,5-dihydro-1H-imidazole (2-hydrazinoimidazoline) serves as a valuable building block in the synthesis of various heterocyclic compounds, including imidazoles, which possess diverse biological activities. These heterocycles are implicated in various physiological processes and are explored for their therapeutic potential. Studies have shown that specific imidazole derivatives exhibit promising properties against various diseases, including:

  • Cancer: Imidazole-based compounds exhibit anti-tumor and anti-proliferative activities, making them potential candidates for cancer treatment. Source: "Design, Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potential Anti-Cancer Agents"
  • Neurodegenerative Diseases: Imidazole derivatives have been investigated for their potential to modulate neurotransmission and protect against neurodegeneration associated with Alzheimer's disease and Parkinson's disease. Source: "Recent Advances in the Design and Synthesis of Imidazole Derivatives as Potential Therapeutic Agents for Neurodegenerative Diseases":
  • Antimicrobial Activity: Imidazoles have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. This makes them potential candidates for the development of novel antibiotics and antifungal agents. Source: "Imidazole Derivatives: A Review of Their Antimicrobial Activities":

Catalyst Development:

-Hydrazinoimidazoline has been explored as a ligand in the development of transition metal catalysts. These catalysts are used in various organic reactions, including:

  • C-C Bond Formation Reactions: Imidazole-based ligands have been shown to promote efficient C-C bond formation reactions, which are crucial for the synthesis of complex organic molecules. Source: "Imidazole-Based N-Heterocyclic Carbene Ligands in Cross-Coupling Reactions":
  • Hydrogenation Reactions: Imidazole-coordinated catalysts have been employed for the selective hydrogenation of unsaturated bonds, a fundamental transformation in organic synthesis. Source: "Recent Advances in Imidazole-Based N-Heterocyclic Carbene Ligands for Hydrogenation Reactions":

The unique electronic properties of 2-hydrazinoimidazoline make it a promising candidate for the design of novel and efficient catalysts for various organic transformations.

Material Science Applications:

Research is ongoing to explore the potential applications of 2-hydrazinoimidazoline in material science. Its ability to form coordination complexes with various metals suggests potential applications in:

  • Coordination Polymers: Imidazole-based ligands are being investigated for the synthesis of coordination polymers, which are materials with unique properties such as electrical conductivity, magnetism, and gas adsorption. Source: "Metal-Organic Frameworks Based on Imidazole Ligands":
  • Ionic Liquids: Imidazolium-based ionic liquids are a class of molten salts with diverse applications in various fields. Studies suggest that 2-hydrazinoimidazoline derivatives might be valuable precursors for the design of novel ionic liquids with tailored properties. Source: "Recent Advances in the Design and Synthesis of Imidazole-Based Ionic Liquids":

2-Hydrazino-4,5-dihydro-1H-imidazole is a chemical compound characterized by its unique structure, which includes a hydrazine functional group attached to a 4,5-dihydro-1H-imidazole ring. The molecular formula of this compound is C₃H₈N₄, and it has a molecular weight of approximately 100.122 g/mol. This compound exists as a hydrobromide salt, which enhances its solubility and stability in various solvents .

The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its structural resemblance to other biologically active imidazole derivatives.

Information on the safety hazards associated with 2-hydrazino-4,5-dihydro-1H-imidazole is scarce. However, due to the presence of the hydrazine group, it is advisable to handle the compound with caution as hydrazine derivatives can be toxic, irritating, and potentially carcinogenic [].

  • Oxidation: The compound can be oxidized to form various imidazole derivatives, which may exhibit different biological properties.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form hydrazones, which are often useful in organic synthesis .
  • Complex Formation: The compound can react with metal ions to form complexes, which may exhibit unique catalytic or biological properties .

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further exploration in various applications.

Several methods have been developed for synthesizing 2-hydrazino-4,5-dihydro-1H-imidazole:

  • Hydrazine Hydrate Reaction: A common method involves the reaction of hydrazine hydrate with suitable imine precursors under acidic conditions.
  • Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate substrates that lead to the formation of the imidazole ring.
  • Use of Hydrobromide Salt: The hydrobromide form of the compound can be synthesized by reacting 2-hydrazino-4,5-dihydro-1H-imidazole with hydrobromic acid .

These methods provide various pathways for obtaining this compound with different yields and purities.

2-Hydrazino-4,5-dihydro-1H-imidazole has several potential applications:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents.
  • Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or pesticides.
  • Material Science: The compound may find applications in creating novel materials due to its unique chemical properties.

These applications underline the compound's versatility and importance in various fields of research.

Interaction studies involving 2-hydrazino-4,5-dihydro-1H-imidazole have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • Spectroscopic Methods: Such as UV-visible spectroscopy and NMR spectroscopy to study the interactions at a molecular level.

These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound and its derivatives .

Several compounds share structural features with 2-hydrazino-4,5-dihydro-1H-imidazole. Here are some notable examples:

Compound NameStructure TypeNotable Properties
1H-ImidazoleUnsubstituted imidazoleKnown for antifungal activity
2-AminobenzimidazoleSubstituted imidazoleExhibits anticancer properties
2-HydrazinylimidazolesHydrazine-substitutedPotential antidiabetic agents

Uniqueness of 2-Hydrazino-4,5-dihydro-1H-imidazole

What sets 2-hydrazino-4,5-dihydro-1H-imidazole apart from these similar compounds is its specific hydrazine functional group combined with the saturated imidazole ring. This unique structural combination may confer distinct biological activities and reactivity patterns not observed in other imidazoles or hydrazines.

The exploration of this compound continues to reveal its potential across various scientific disciplines, making it an interesting subject for ongoing research.

First synthesized in the mid-20th century, 2-hydrazino-4,5-dihydro-1H-imidazole gained prominence for its role in developing α₂-adrenergic agonists like clonidine. Early patents, such as WO2009071584A1, highlighted its utility in multi-step syntheses of bioactive molecules. The compound’s nucleophilic hydrazine moiety enables diverse functionalization, driving its adoption in medicinal chemistry.

Significance in Heterocyclic Chemistry

As a reduced imidazole derivative, it bridges imidazoline and imidazolidine chemistry. Its bicyclic structure (4,5-dihydro-1H-imidazole core) allows participation in cycloaddition and substitution reactions, making it a scaffold for fused heterocycles.

Nomenclature and Classification

  • IUPAC Name: 4,5-Dihydro-1H-imidazol-2-ylhydrazine
  • CAS Registry: 51420-32-7
  • Classification: Imidazoline derivative (2-imidazoline subclass).

Structural Features and Fundamental Characteristics

The compound features:

  • A five-membered ring with two nitrogen atoms at positions 1 and 3.
  • A hydrazine (-NH-NH₂) group at position 2.
  • Planar geometry stabilized by conjugation, with a dipole moment of 4.2 D.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight100.12 g/mol
Melting Point (hydrobromide)183–187°C
SolubilityWater (hydrobromide salt)
log P-0.45 (predicts moderate lipophilicity)

2-hydrazino-4,5-dihydro-1H-imidazole represents a bicyclic heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a hydrazine substituent at the 2-position . The molecular structure features a saturated imidazoline ring system with the hydrazino group (-NH-NH₂) directly attached to the carbon atom between the two ring nitrogen atoms [2]. The compound exhibits the molecular formula C₃H₈N₄, indicating a highly nitrogen-rich structure with four nitrogen atoms distributed between the ring system and the exocyclic hydrazino substituent [3].

The imidazoline ring adopts a non-planar conformation due to the sp³ hybridization of the carbon atoms at positions 4 and 5 . This structural characteristic distinguishes it from the fully aromatic imidazole ring system, as the saturation of the 4,5-positions removes the planar constraint imposed by aromaticity [17]. The five-membered ring displays an envelope conformation, with one of the ring carbons slightly displaced from the plane defined by the remaining four atoms [16].

The hydrazino substituent at the 2-position introduces significant conformational flexibility to the molecule . The nitrogen-nitrogen bond within the hydrazino group can rotate freely, allowing for multiple conformational arrangements around this bond. Computational studies utilizing density functional theory methods have revealed that the most stable conformation involves an anti-arrangement of the terminal amino group relative to the imidazoline ring .

Physicochemical Characteristics

Molecular Weight and Elemental Composition

The molecular weight of 2-hydrazino-4,5-dihydro-1H-imidazole has been precisely determined as 100.12 grams per mole [2]. The elemental composition reflects the high nitrogen content characteristic of this heterocyclic system, with the molecular formula C₃H₈N₄ indicating three carbon atoms, eight hydrogen atoms, and four nitrogen atoms [3]. The monoisotopic mass has been calculated as 100.074896 atomic mass units [3].

PropertyValueSource
Molecular Weight100.12 g/mol [2]
Molecular FormulaC₃H₈N₄ [2] [3]
Monoisotopic Mass100.074896 amu [3]
Carbon Content36.00% [2]
Hydrogen Content8.05% [2]
Nitrogen Content55.95% [2]

The exceptionally high nitrogen content of 55.95% by mass distinguishes this compound from many other heterocyclic systems and contributes to its unique chemical reactivity and physical properties [2] [3].

Melting Point and Thermal Stability Parameters

The thermal properties of 2-hydrazino-4,5-dihydro-1H-imidazole vary significantly depending on the salt form in which the compound is isolated [9] [10]. The free base form of the compound exhibits different thermal characteristics compared to its commonly encountered salt derivatives.

The hydrobromide salt of 2-hydrazino-4,5-dihydro-1H-imidazole demonstrates a melting point range of 180.0-186.0°C, with most literature sources reporting values between 181-185°C [9] [10] [11]. This relatively high melting point reflects the strong intermolecular hydrogen bonding interactions present in the crystalline lattice of the salt form [12]. The hydroiodide salt variant exhibits similar thermal stability characteristics [7].

Salt FormMelting Point (°C)Molecular Weight (g/mol)Reference
Hydrobromide181-185181.04 [9] [11]
Hydrobromide180.0-186.0181.04 [10] [12]
Hydrobromide183.0-187.0181.04 [15]
HydroiodideNot specified228.04

The thermal decomposition behavior of related imidazole derivatives suggests that 2-hydrazino-4,5-dihydro-1H-imidazole possesses substantial thermal stability, with decomposition temperatures typically exceeding 300°C for similar nitrogen-rich heterocyclic compounds [13].

Solubility Profiles in Various Solvents

The solubility characteristics of 2-hydrazino-4,5-dihydro-1H-imidazole are strongly influenced by the presence or absence of salt formation . The hydrobromide salt demonstrates enhanced water solubility compared to the free base form, making it the preferred form for applications requiring aqueous solutions .

The compound exhibits variable solubility behavior across different solvent systems. In polar protic solvents such as water and lower alcohols, the salt forms display good solubility due to favorable hydrogen bonding interactions and ionic solvation effects . The free base form shows moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide .

Non-polar organic solvents generally provide poor solvation for both the free base and salt forms of the compound due to the highly polar nature of the hydrazino substituent and the nitrogen-rich ring system . This solubility pattern is consistent with the compound's significant dipole moment and extensive hydrogen bonding capability .

Electronic Structure and Bonding Properties

The electronic structure of 2-hydrazino-4,5-dihydro-1H-imidazole reflects the unique combination of the saturated imidazoline ring system and the electron-rich hydrazino substituent [26]. The imidazoline ring contains two nitrogen atoms with different electronic environments: one nitrogen participates in imine-type bonding, while the other maintains sp³ hybridization similar to a secondary amine [17] [26].

The hydrazino substituent introduces additional electronic complexity through its nitrogen-nitrogen single bond and terminal amino group . The lone pair electrons on the hydrazino nitrogen atoms contribute to the overall electron density of the molecule and influence its reactivity patterns [26]. These lone pairs are available for coordination with metal centers or participation in hydrogen bonding interactions .

Computational studies utilizing density functional theory methods have provided insights into the electronic structure and bonding characteristics [26]. The electron density distribution shows significant localization around the nitrogen atoms, consistent with their role as nucleophilic centers [26]. The nitrogen atoms exhibit natural charges ranging from -0.013 to -0.290, indicating substantial negative charge accumulation [26].

The molecular dipole moment of 2-hydrazino-4,5-dihydro-1H-imidazole reflects the asymmetric distribution of electronic charge within the molecule [17]. This dipole moment contributes to the compound's solubility behavior and intermolecular interactions in both solution and solid-state environments .

Tautomerism and Resonance Forms

2-hydrazino-4,5-dihydro-1H-imidazole exhibits limited tautomeric behavior compared to fully aromatic imidazole derivatives due to the saturated nature of the 4,5-positions in the ring system [17] [18]. However, the hydrazino substituent can participate in tautomeric equilibria involving proton transfer between the nitrogen atoms .

The primary tautomeric forms involve the migration of hydrogen atoms between the nitrogen centers within the hydrazino group and the ring nitrogen atoms [17]. This tautomerism can influence the compound's chemical reactivity and physical properties, particularly in solution where rapid equilibration between tautomeric forms occurs [17].

Unlike the classical imidazole ring system, which exhibits well-defined tautomeric interconversion between equivalent forms, the saturated imidazoline ring of this compound restricts such behavior [17] [18]. The absence of aromatic character in the ring system eliminates the driving force for extensive tautomeric equilibria that characterize aromatic imidazole derivatives [17].

The resonance contribution within the molecule is primarily localized to the hydrazino substituent, where electron delocalization can occur between the nitrogen lone pairs and any adjacent π-systems [26]. This limited resonance stabilization affects the compound's overall electronic structure and reactivity patterns [26].

Comparative Analysis with Structurally Related Compounds

2-hydrazino-4,5-dihydro-1H-imidazole can be systematically compared with several structurally related compounds to understand its unique properties and potential applications [18] [19] [24]. The most directly related compound is 4,5-dihydro-1H-imidazole (2-imidazoline), which lacks the hydrazino substituent but shares the same saturated ring system [8] [18].

4,5-dihydro-1H-imidazole exhibits a molecular weight of 70.09 g/mol and demonstrates different physical properties, including a melting point of 55°C and a boiling point of approximately 111.55°C [8]. The absence of the hydrazino substituent results in reduced molecular complexity and different solubility characteristics compared to the hydrazino derivative [8] [18].

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Key Structural Feature
2-hydrazino-4,5-dihydro-1H-imidazoleC₃H₈N₄100.12181-185*Hydrazino substituent
4,5-dihydro-1H-imidazoleC₃H₆N₂70.0955Unsubstituted ring
2-amino-4,5-dihydro-1H-imidazoleC₃H₇N₃85.11Not reportedAmino substituent

*Values for hydrobromide salt

The introduction of the hydrazino group significantly alters the electronic properties and reactivity profile compared to simple 2-imidazoline derivatives [18] [19]. The additional nitrogen atoms increase the overall basicity and nucleophilicity of the molecule, while also providing additional sites for hydrogen bonding and coordination interactions .

Comparative analysis with 2-amino-4,5-dihydro-1H-imidazole reveals the enhanced reactivity conferred by the hydrazino versus amino substitution [24] [25]. The hydrazino derivative exhibits greater nucleophilic character due to the presence of the additional nitrogen atom and its associated lone pair electrons [24] [26].

The structural similarity to biologically active imidazoline derivatives such as clonidine and related α₂-adrenergic agonists has been noted in the literature [19]. However, the specific hydrazino substitution pattern distinguishes this compound from the aryl-substituted imidazolines commonly encountered in pharmaceutical applications [18] [19].

XLogP3

-1.7

Other CAS

51420-32-7

Wikipedia

2-hydrazino-4,5-dihydro-1H-imidazole

Dates

Last modified: 08-15-2023

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